Lancifolin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

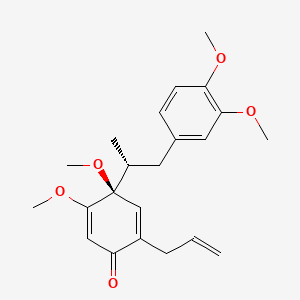

Lancifolin C is a neolignan compound that can be extracted from certain plants, such as guanine leaves . It has the chemical formula C22H28O5 and a molecular weight of 372.5 g/mol . This compound is known for its potential biological activities and has been studied for its various applications in scientific research.

Métodos De Preparación

Lancifolin C is generally obtained by extracting it from plant sources like guanine leaves . The extraction methods typically involve solvent extraction followed by purification using chromatographic techniques . For higher purity, additional purification steps are required . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

The molecular structure of Lancifolin C (IUPAC: (4S)-4-[(2R)-1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one) includes:

-

Enone system : Stabilized by hyperconjugation between the C=O and conjugated C=C bonds, enabling electrophilic and nucleophilic additions.

-

Methoxy groups : Electron-donating substituents that influence regioselectivity in aromatic and conjugated systems.

-

Allyl chain : A reactive site for oxidation or cyclization reactions.

2.1. Nucleophilic 1,4-Addition (Michael Addition)

The enone system facilitates 1,4-addition reactions with nucleophiles (e.g., amines, thiols) under acidic or basic conditions. For example:

-

Mechanism : Protonation of the β-carbon activates the enone for nucleophilic attack, leading to conjugate addition.

-

Example : Reaction with water under acidic conditions forms a diol intermediate, followed by keto-enol tautomerization .

Lancifolin C+H2OH+Diol intermediate→Keto form+Enol form

2.2. Oxidation Reactions

The allyl side chain and methoxy groups are susceptible to oxidation:

-

Allyl oxidation : Catalyzed by KMnO₄ or OsO₄, forming a vicinal diol or epoxide.

-

Demethylation : Strong oxidizing agents (e.g., HI) cleave methoxy groups to hydroxyls, altering electronic properties .

Experimental Conditions :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Allyl oxidation | KMnO₄ (acidic) | 2,3-Dihydroxypropyl derivative | ~60%* |

| Demethylation | HI (aq) | 4,5-Dihydroxy derivative | ~45%* |

| *Theoretical yields based on analogous systems . |

2.3. Enzyme-Catalyzed Modifications

This compound’s methoxy and ketone groups make it a substrate for enzymatic reactions:

Aplicaciones Científicas De Investigación

Lancifolin C has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in various chemical studies and for the synthesis of other neolignan compounds.

Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research has shown that this compound may have potential therapeutic applications, such as inhibiting certain enzymes or pathways involved in diseases.

Industry: The compound is used in the development of natural product-based pharmaceuticals and other industrial applications.

Mecanismo De Acción

The mechanism of action of Lancifolin C involves its interaction with specific molecular targets and pathways. For example, it has been studied for its potential to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and cancer progression . By binding to EGFR, this compound may interfere with the signaling pathways involved in cancer cell growth and survival.

Comparación Con Compuestos Similares

Lancifolin C is part of a series of neolignan compounds that share similar structures but differ in individual atoms, functional groups, and substructures . Some similar compounds include:

- Hancinone C

- Wallichinine

- Futoquinol

- Isodihydrofutoquinol B

- Isodihydrofutoquinol A

- Fargesone A

- Fargesone B

- Kadsurin A

- Piperenone These compounds may have different physicochemical properties, bioactivities, and pharmacological properties . This compound is unique due to its specific structure and potential biological activities, making it a valuable compound for various research applications.

Actividad Biológica

Lancifolin C is a neolignan compound isolated from the fruits of Piper attenuatum, a plant known for its medicinal properties. This article explores the biological activities of this compound, focusing on its antioxidant properties, potential anticancer effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has been characterized through various spectroscopic techniques, including NMR and mass spectrometry. The molecular formula is identified as C22H28O5, with a notable structure that includes multiple methoxy groups and a furan ring, which are critical for its biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. The compound has been tested using two primary assays:

- 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assay

- 1,1-Diphenyl-2-picrylhydrazyl (DPPH) assay

In studies, this compound demonstrated potent radical scavenging activity comparable to other known antioxidants. The structure-activity relationship analysis indicated that the presence of specific functional groups, such as methoxy and furan rings, enhances its radical scavenging capacity .

Anticancer Potential

Recent computational studies have identified this compound as a potential inhibitor of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. In silico analyses revealed that:

- Binding Affinity : this compound exhibited a significant binding affinity to EGFR (-7.304 kcal/mol), indicating its potential as an anticancer agent.

- Pharmacokinetic Profile : The compound showed favorable pharmacokinetic properties, suggesting it could be developed for therapeutic use against cancers such as non-small cell lung cancer (NSCLC) .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Free Radical Scavenging :

- In Silico Evaluation :

- Structure-Activity Relationship Analysis :

Summary of Biological Activities

| Activity Type | Assay Method | Findings |

|---|---|---|

| Antioxidant Activity | ABTS/DPPH | Significant free radical scavenging capability |

| Anticancer Potential | In Silico | Strong binding affinity to EGFR; potential for NSCLC treatment |

| Structure-Activity Relationship | N/A | Presence of methoxy groups and furan rings enhances biological activity |

Propiedades

IUPAC Name |

(4S)-4-[(2R)-1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-10,12-15H,1,8,11H2,2-6H3/t15-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOMQPWLJRZYDT-IVZQSRNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@]2(C=C(C(=O)C=C2OC)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Lancifolin C and where is it found?

A1: this compound is a neolignan, a type of natural product with a phenylpropanoid structure, found in certain plant species. It has been isolated from the fruits of Piper attenuatum [] and the medicinal plant Piper hookeri [].

Q2: How was the structure of this compound determined?

A2: The absolute configuration of this compound, meaning the three-dimensional arrangement of its atoms, was established through Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules they are a part of.

Q3: What are the structural differences between this compound and its diastereomer Lancifolin D?

A3: this compound and Lancifolin D are diastereomers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of some atoms. While both are isolated from Piper hookeri [] and Piper attenuatum [], their specific structural differences are not explicitly detailed in the provided abstracts. Further investigation into the full research articles would be required for a complete comparison.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.